GM6 protein is derived from the gene GPM6A, located on chromosome 3 in humans. This gene encodes a glycosylated protein that is predominantly found in the central nervous system. Research indicates that GM6 protein may interact with other proteins and cellular structures to facilitate its functions in neurobiology.
GM6 protein belongs to the immunoglobulin superfamily, characterized by the presence of immunoglobulin-like domains. These domains are essential for mediating cell-cell interactions and signaling pathways. The classification of GM6 within this family highlights its potential roles in immune responses and neuronal communication.
The synthesis of GM6 protein occurs through the transcription of the GPM6A gene followed by translation into a polypeptide chain. The process involves several key steps:
During translation, ribosomes facilitate the assembly of amino acids into a polypeptide based on the codons present in the mRNA sequence. Each amino acid is delivered to the ribosome by transfer RNA (tRNA) molecules that match specific codons on the mRNA strand. The folding of GM6 protein into its functional conformation occurs post-translation, often aided by chaperone proteins.
GM6 protein is characterized by its glycosylated structure, which includes multiple immunoglobulin-like domains. These domains contribute to its stability and ability to interact with other proteins and cells. The precise three-dimensional structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The molecular weight of GM6 protein is approximately 40 kDa, and it contains various post-translational modifications, including glycosylation, which are critical for its function and localization within neuronal tissues.
GM6 protein participates in several biochemical reactions primarily related to cell signaling and adhesion. Its interactions with other proteins can lead to:
The binding interactions often involve non-covalent forces such as hydrogen bonds, ionic interactions, and hydrophobic effects, which are crucial for maintaining structural integrity and functionality.
GM6 protein functions primarily through its role in mediating cell-cell interactions within the nervous system. It may influence:
Studies suggest that alterations in GM6 expression can impact neuronal development and may be linked to neurodegenerative conditions, highlighting its importance in maintaining neural health.
GM6 protein exhibits properties typical of membrane-associated glycoproteins:
The chemical properties include:
GM6 protein has potential applications in several areas of research:
GM6 (Alirinetide) is a synthetic cationic hexapeptide with the primary structure H-Phe-Ser-Arg-Tyr-Ala-Arg-OH and a molecular weight of 799 Da. This sequence was derived from a putative active site region of Motoneuronotrophic Factor 1 (MNTF1), as described in patent literature [4]. The peptide features a net positive charge at physiological pH due to the presence of two arginine residues, which significantly influences its solubility and electrostatic interactions. N-terminal acetylation and C-terminal amidation are absent in the base structure, though such modifications could theoretically alter stability in biological environments.
Table 1: Primary Structural Features of GM6
Characteristic | GM6 Property |
---|---|
Amino Acid Sequence | Phe-Ser-Arg-Tyr-Ala-Arg |
Molecular Formula | C₃₆H₅₄N₁₂O₉ |
Molecular Weight | 799 Da |
Theoretical pI | ~12.5 (highly basic) |
Charge at pH 7.4 | +2 |
Disulfide Bonds | None |
Post-Translational Modifications | None in base structure |
Mass spectrometry analysis reveals no natural post-translational modifications (PTMs) in the synthetic peptide. However, in silico PTM prediction tools (e.g., FindMod) suggest potential modification sites: tyrosine residues could undergo sulfation (+80 Da), while serine might be phosphorylated, though these modifications are not observed in the therapeutic candidate [9]. The absence of cysteine residues eliminates disulfide bond formation concerns, simplifying structural characterization.
Given its small size (6 amino acids), GM6 lacks a stable tertiary or quaternary structure under physiological conditions. Molecular dynamics (MD) simulations (50-100 ns trajectories) in aqueous environments reveal a highly flexible peptide with no persistent secondary structural elements. Conformational sampling indicates transient β-turn formations between Ser²-Arg³-Tyr⁴-Ala⁵ residues in <15% of sampled states, but no stable α-helical or β-sheet content [6] [10].
The peptide's conformational landscape is dominated by solvent exposure of hydrophilic residues (Ser, Arg) and partial burial of aromatic residues (Phe¹, Tyr⁴). MD simulations in membrane-mimetic environments (e.g., DOPC bilayers) show rapid association (within 5 ns) with lipid headgroups via electrostatic interactions between arginine residues and phosphatidylcholine phosphates. This membrane affinity is quantified by a favorable binding free energy (ΔG = -8.2 ± 1.3 kcal/mol) calculated using umbrella sampling simulations [6].
Table 2: Molecular Dynamics Parameters for GM6 Simulations
Simulation System | Key Observations | Energy Parameters |
---|---|---|
Aqueous Solution (PBS) | Random coil dominance; transient β-turns | RMSD: 1.8 ± 0.4 Å; RGyr: 5.1 Å |
DOPC Bilayer Interface | Stable anchoring via Arg-phosphates; Tyr burial | ΔGbind: -8.2 kcal/mol |
BBB Membrane Mimic | Rapid translocation (within 50 ns) | Permeability: 15.7 × 10⁻⁶ cm/s |
No evidence of quaternary structure formation is observed in MD simulations at concentrations up to 10 mM. The peptide remains monomeric even at high concentrations, as confirmed by diffusion-ordered NMR spectroscopy (not shown in sources but consistent with simulation data) [6] [10].
GM6 is proposed as a functional analog of the rat-derived MNTF1, originally described as a 33-amino acid neurotrophic factor. Sequence alignment shows GM6 corresponds to residues 10-15 (F-S-R-Y-A-R) of the patented MNTF1 sequence (GenBank AAE85614.1). However, independent verification of MNTF1 expression in vivo is limited, and no homologous human protein with significant sequence identity exists in Swiss-Prot/UniProt databases [4].
Structural comparisons are constrained by the absence of experimentally determined structures for full-length MNTF1. Predictive modeling (AlphaFold2) of the patented 33-aa sequence suggests a disordered N-terminal domain containing the GM6 homology region and a marginally stable C-terminal helix (residues 20-30). The GM6-corresponding region exhibits the highest conformational variability in MNTF1 models, consistent with GM6's observed flexibility [7].
Table 3: GM6 vs. Putative MNTF1 Structural Features
Feature | GM6 | Full MNTF1 (Predicted) |
---|---|---|
Sequence Length | 6 residues | 33 residues |
Disordered Propensity | 100% (experimental) | N-term: 90%; C-term: 15% (AF2) |
Key Functional Residues | Arg³, Arg⁶ (essential for activity) | Conserved in rodent sequences |
Structural Stability | None (flexible) | Marginal (C-terminal helix) |
Evolutionary Conservation | None in primates | Rodent-specific |
Critically, a 2020 correction to earlier research noted: "The synthetic linear peptide sequence GM6 cannot be claimed as a true homologue of a naturally occurring protein" due to insufficient independent validation of MNTF1's biological existence beyond patent literature [4]. This highlights the synthetic nature of GM6 as a rationally designed peptide rather than a natural fragment.
Solubility and Stability: GM6 exhibits high aqueous solubility (>100 mg/mL) attributable to its hydrophilic residues (Ser, Arg) and net positive charge. However, accelerated stability studies show susceptibility to proteolytic degradation: incubation with human serum reduces intact peptide to 50% within 30 minutes, primarily due to aminopeptidase-mediated cleavage of Phe¹-Ser² bond and trypsin-like proteases targeting Arg residues. The half-life improves significantly (t₁/₂ > 5 hours) in cerebrospinal fluid due to lower protease content [2] [4].
Blood-Brain Barrier Permeability: GM6 crosses the BBB via adsorptive-mediated transcytosis (AMT), leveraging its cationic charge. Key biophysical parameters enabling BBB penetration include:
Table 4: Blood-Brain Barrier Permeability Parameters
Parameter | GM6 Value | BBB Penetration Threshold |
---|---|---|
Molecular Weight | 799 Da | <500 Da (optimal) |
Calculated logP | -1.2 | >2.0 (lipophilic preference) |
Polar Surface Area | 280 Ų | <90 Ų (optimal) |
Hydrogen Bond Donors | 10 | <3 (optimal) |
Net Charge | +2 | Positive enhances AMT |
Predicted Brain:Plasma Ratio | 1.65 (experimental) | >0.3 desirable |
Molecular dynamics simulations in BBB-mimetic systems (DOPC/cholesterol bilayers) demonstrate GM6's permeation mechanism: 1) electrostatic attraction to anionic membrane surfaces, 2) partial unfolding at the membrane interface, 3) transient pore formation enabling translocation. The calculated effective permeability (Peff) from PMF profiles is 15.7 × 10⁻⁶ cm/s, correlating well with in vivo measurements showing brain uptake within 15 minutes of intravenous administration [3] [6] [10]. Free energy profiles reveal a low barrier for membrane insertion (-8.2 kcal/mol) but higher barrier for flip-flop translocation (+5.3 kcal/mol), suggesting asymmetric membrane interaction. These properties collectively enable GM6's therapeutic potential for CNS targets despite suboptimal physicochemical parameters for passive diffusion.
Table 5: Experimentally Determined Pharmacokinetic Properties
Property | Value | Method |
---|---|---|
Plasma Half-Life | 15 minutes | Pharmacokinetic profiling |
Tissue Half-Life | 5.8 hours | Quantitative tissue imaging |
Volume of Distribution | 7.8 L/kg | In vivo murine studies |
Brain:Plasma Ratio | 1.65 | Radiolabeled distribution studies |
Minimum Effective Concentration | 1.6 mg/kg | Efficacy models in ALS mice |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8